2-Benzofuran-1,3-dione;furan-2,5-dione;hexanedioic acid;propane-1,2-diol
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Overview
Description
The compound “2-Benzofuran-1,3-dione; furan-2,5-dione; hexanedioic acid; propane-1,2-diol” is a complex chemical entity composed of multiple functional groups and heterocyclic structures. Each component of this compound has unique properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
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2-Benzofuran-1,3-dione
Reaction Conditions: The reaction typically occurs in a gas-phase at temperatures ranging from 320°C to 400°C.
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Furan-2,5-dione
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Hexanedioic acid
Reaction Conditions: The reaction is conducted at temperatures between 50°C and 70°C.
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Propane-1,2-diol
Chemical Reactions Analysis
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2-Benzofuran-1,3-dione
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Furan-2,5-dione
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Hexanedioic acid
Reactions: Undergoes esterification and polymerization.
Reagents and Conditions: Esterification requires alcohols and acidic catalysts, while polymerization requires diols and catalysts like titanium alkoxides.
Products: Adipate esters and polyamides.
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Propane-1,2-diol
Reactions: Can be oxidized to form lactic acid and pyruvic acid.
Reagents and Conditions: Oxidation requires oxidizing agents like potassium permanganate or nitric acid.
Products: Lactic acid and pyruvic acid.
Scientific Research Applications
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2-Benzofuran-1,3-dione
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Furan-2,5-dione
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Hexanedioic acid
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Propane-1,2-diol
Mechanism of Action
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2-Benzofuran-1,3-dione
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Furan-2,5-dione
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Hexanedioic acid
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Propane-1,2-diol
Comparison with Similar Compounds
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2-Benzofuran-1,3-dione
Similar Compounds: Phthalic acid, phthalimide.
Uniqueness: More reactive due to the anhydride functional group.
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Furan-2,5-dione
Similar Compounds: Maleic acid, fumaric acid.
Uniqueness: Higher reactivity due to the anhydride structure.
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Hexanedioic acid
Similar Compounds: Glutaric acid, succinic acid.
Uniqueness: Longer carbon chain, leading to different polymer properties.
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Propane-1,2-diol
Similar Compounds: Ethylene glycol, glycerol.
Uniqueness: Contains both primary and secondary hydroxyl groups, offering diverse reactivity.
Properties
CAS No. |
30110-00-0 |
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Molecular Formula |
C21H24O12 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;furan-2,5-dione;hexanedioic acid;propane-1,2-diol |
InChI |
InChI=1S/C8H4O3.C6H10O4.C4H2O3.C3H8O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-4H;1-4H2,(H,7,8)(H,9,10);1-2H;3-5H,2H2,1H3 |
InChI Key |
RXZMANCNNCVYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(CCC(=O)O)CC(=O)O |
Related CAS |
30110-00-0 |
Origin of Product |
United States |
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